N-[(3-ethoxyphenyl)methyl]-4-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
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Overview
Description
N-[(3-ethoxyphenyl)methyl]-4-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-ethoxyphenyl)methyl]-4-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone under basic conditions.
Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.
Attachment of the Ethoxybenzyl Group: The ethoxybenzyl group can be attached through a nucleophilic substitution reaction using an appropriate benzyl halide.
Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of automated reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-[(3-ethoxyphenyl)methyl]-4-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Benzyl halides, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(3-ethoxyphenyl)methyl]-4-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-ethoxyphenyl)methyl]-4-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Other thiazole derivatives with similar structures and biological activities.
Pyrrole Compounds: Compounds containing the pyrrole ring, known for their diverse biological properties.
Benzyl Derivatives:
Uniqueness
N-[(3-ethoxyphenyl)methyl]-4-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
N-[(3-ethoxyphenyl)methyl]-4-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, a pyrrole ring, and an ethoxyphenyl group. Its IUPAC name is this compound. The presence of these heterocycles contributes significantly to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects against diseases such as cancer.
- Cell Cycle Interference : By disrupting normal cell cycle progression, the compound can induce apoptosis in cancer cells.
- Antimicrobial Activity : The compound's structure allows it to disrupt bacterial cell membranes, leading to increased permeability and cell death.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to possess cytotoxic effects against various cancer cell lines:
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Compound A | A549 (lung) | 10.5 | |
Compound B | MCF7 (breast) | 8.0 | |
Compound C | HeLa (cervical) | 12.0 |
These studies suggest that the thiazole moiety plays a crucial role in enhancing cytotoxicity.
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties:
These results indicate promising activity against both Gram-positive and Gram-negative bacteria.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications in the chemical structure significantly influence the biological activity of thiazole derivatives:
- Substituent Variations : The introduction of electron-donating groups at specific positions on the phenyl ring enhances anticancer activity.
- Ring Modifications : Alterations in the thiazole and pyrrole rings can lead to increased potency against specific cancer cell lines.
For example, the presence of a methyl group on the phenyl ring has been associated with improved cytotoxicity against various tumor cells .
Case Studies
Case Study 1 : A study conducted by Evren et al. (2019) demonstrated that novel thiazole derivatives exhibited strong selectivity against A549 human lung adenocarcinoma cells with IC50 values significantly lower than standard chemotherapeutics .
Case Study 2 : Another investigation revealed that compounds containing both thiazole and pyrrole rings showed enhanced antibacterial activity compared to their single-ring counterparts, suggesting a synergistic effect .
Properties
IUPAC Name |
N-[(3-ethoxyphenyl)methyl]-4-propan-2-yl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c1-4-25-16-9-7-8-15(12-16)13-21-19(24)18-17(14(2)3)22-20(26-18)23-10-5-6-11-23/h5-12,14H,4,13H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKDXVNLYUSNGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CNC(=O)C2=C(N=C(S2)N3C=CC=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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